1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

Descripción

Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Agrochemicals

The pyridine ring, a nitrogen-bearing six-membered heterocycle, is a cornerstone of modern medicinal and agrochemical science. nih.govnih.gov As an isostere of benzene, pyridine and its derivatives serve as fundamental precursors in the synthesis of a vast array of pharmaceuticals and agricultural products. nih.govrsc.orgrsc.org The inclusion of a nitrogen atom within the aromatic ring imparts unique properties, such as modulated basicity, solubility, and the capacity for hydrogen bond formation, which are highly advantageous for biological applications. nih.gov

This "privileged scaffold" is a nuclear component in more than 7,000 existing drug molecules and is found in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). nih.govnih.govrsc.org The versatility of the pyridine core allows for its easy conversion into a wide range of functionalized derivatives, making it an indispensable tool for drug design and discovery. nih.gov Consequently, many pyridine-based therapeutic agents have received FDA approval and are used to treat a wide spectrum of diseases, from viral infections to cancer, with notable examples including the HIV protease inhibitor Atazanavir and the chronic myelogenous leukemia drug Imatinib mesylate. rsc.orgresearchgate.net

Role of Halogenation (Chloro and Fluoro Substituents) in Modulating Chemical Reactivity and Biological Activity

The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto the pyridine ring is a critical technique for fine-tuning the chemical and biological properties of the resulting molecules. nih.gov Halogenation is a vital tool in the development of new drugs and agrochemicals, as the presence of a carbon-halogen (C-Hal) bond provides a reactive handle for a multitude of subsequent bond-forming reactions, enabling the diversification of compound libraries for structure-activity relationship (SAR) studies. nih.gov

Fluorine, in particular, possesses unique properties, including a small atomic radius and high electronegativity, which can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. nih.gov The incorporation of fluorine or fluorinated groups, such as the difluoromethyl group, is a widely used strategy in drug research to enhance the efficacy of bioactive molecules. uni-muenster.dechemeurope.com

However, the halogenation of the electron-deficient pyridine ring can be challenging. nih.govnih.gov Traditional methods like electrophilic aromatic substitution often require harsh conditions and can result in mixtures of regioisomers. nih.gov To overcome these limitations, modern synthetic chemistry has seen the development of novel strategies, such as those involving Zincke imine intermediates or designed phosphine (B1218219) reagents, to achieve highly regioselective halogenation of pyridines under milder conditions. nih.govnih.govchemrxiv.org These advanced methods are crucial for the efficient synthesis of specifically substituted halopyridines required for targeted therapeutic and agrochemical applications.

Overview of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone as a Key Synthetic Building Block and Intermediate

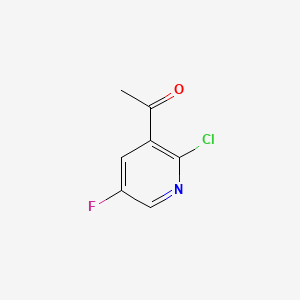

This compound is a prime example of a halogenated pyridine that serves as a valuable synthetic building block. sigmaaldrich.com This compound features a pyridine ring substituted with three key functional groups: a chlorine atom at the 2-position, a fluorine atom at the 5-position, and an acetyl (ethanone) group at the 3-position. This specific arrangement of reactive sites makes it a highly versatile intermediate for constructing more complex molecular architectures.

The chloro and fluoro substituents not only modulate the electronic properties of the pyridine ring but also offer distinct opportunities for further chemical modification. The chlorine atom can be displaced through nucleophilic aromatic substitution, while the acetyl group provides a classic carbonyl handle for a wide range of transformations, including condensations, reductions, and additions. The strategic placement of these groups on the pyridine scaffold allows synthetic chemists to build upon this core structure to access novel compounds for pharmaceutical and agrochemical research programs.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1203499-12-0 | sigmaaldrich.com, achemblock.com |

| Molecular Formula | C₇H₅ClFNO | sigmaaldrich.com, achemblock.com |

| Molecular Weight | 173.57 g/mol | sigmaaldrich.com, achemblock.com |

| IUPAC Name | 1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-one | achemblock.com |

| Classification | Chemical Building Block, Fluorinated Heterocycle, Halogenated Heterocycle | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chloro-5-fluoropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQNBZAKKNJYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673596 | |

| Record name | 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-12-0 | |

| Record name | 1-(2-Chloro-5-fluoro-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Chloro 5 Fluoropyridin 3 Yl Ethanone

Established Synthetic Routes to 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

Established methods for the synthesis of this compound primarily rely on multi-step sequences that construct the substituted pyridine (B92270) ring system and subsequently introduce the acetyl group.

Multi-Step Synthesis Strategies

Multi-step syntheses are common for preparing highly substituted pyridines, often involving the initial synthesis of a stable, functionalized pyridine intermediate. One plausible and widely referenced approach for analogous compounds begins with more accessible starting materials, such as substituted nicotinic acids or their derivatives.

A potential route starts from 2,6-dichloro-5-fluoronicotinic acid. This starting material can undergo selective reduction of the chlorine atom at the 6-position. For instance, reduction using zinc powder in a protic solvent system can yield 2-chloro-5-fluoronicotinic acid. google.com This intermediate is pivotal as it possesses the core 2-chloro-5-fluoropyridine (B44960) structure. The carboxylic acid can then be converted into the target ketone through several established methods. One common method involves converting the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting 2-chloro-5-fluoronicotinoyl chloride can then be reacted with an organometallic reagent, such as a Gilman reagent (lithium diorganocuprate) or through a palladium-catalyzed cross-coupling reaction with an organotin reagent (Stille coupling) or an organozinc reagent (Negishi coupling) to introduce the acetyl group.

Another viable multi-step strategy involves the functionalization of a pre-existing 2-chloro-5-fluoropyridine ring. For example, starting from 3-bromo-2-chloro-5-fluoropyridine (B1373312), an organometallic intermediate can be generated via metal-halogen exchange, typically using an organolithium reagent at low temperatures. This lithiated species can then be quenched with an acetylating agent like N,N-dimethylacetamide or acetyl chloride to furnish the desired ketone. A patent for a related compound, 2-acetylpyridine, describes a similar sequence starting from 2-picolinic acid, which is first converted to the acyl chloride and then reacted with di-tert-butyl malonate, followed by hydrolysis and decarboxylation. google.com

A further strategy could involve the Sandmeyer reaction, starting from 5-chloro-3-fluoropyridin-2-amine. This amine can be converted to 2-bromo-5-chloro-3-fluoropyridine (B79493) via diazotization followed by treatment with a bromide source. google.com The resulting brominated pyridine can then undergo a metal-catalyzed carbonylation or a cross-coupling reaction with an appropriate acetylating agent.

Table 1: Representative Multi-Step Synthesis Data for Analogous Pyridyl Ketones

| Starting Material | Key Intermediate | Reagents and Conditions for Acetyl Group Introduction | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-dichloro-5-fluoronicotinic acid | 2-chloro-5-fluoronicotinic acid | 1. (COCl)₂, cat. DMF 2. Me₂CuLi, THF, -78 °C | This compound (Plausible) | N/A | google.com |

| 3-bromo-2-chloro-5-fluoropyridine | 3-lithio-2-chloro-5-fluoropyridine | 1. n-BuLi, THF, -78 °C 2. N,N-dimethylacetamide | This compound (Plausible) | N/A | googleapis.com |

| 2-picolinic acid | 2-picolinoyl chloride | 1. Di-tert-butyl malonate, Et₃N, CaCl₂ 2. H₂O, H₂SO₄, AcOH | 2-acetylpyridine | High | google.com |

One-Pot Reaction Sequences

While specific one-pot syntheses for this compound are not prominently documented in the literature, general one-pot methodologies for pyridine synthesis exist and could be adapted. These methods often involve the condensation of several components to rapidly assemble the pyridine ring. For instance, a three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and an ammonium (B1175870) source can yield polysubstituted pyridines. rsc.org However, the specific substitution pattern of the target molecule would require carefully chosen and potentially complex starting materials, making this approach less straightforward for this particular compound.

Novel and Greener Synthetic Approaches to this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and safer reaction protocols. These include catalytic methods, microwave-assisted synthesis, and flow chemistry applications.

Catalytic Synthesis Protocols

Catalytic methods are at the forefront of modern organic synthesis. For the preparation of this compound, palladium-catalyzed cross-coupling reactions are highly relevant. The Stille coupling, which involves the reaction of an organostannane with an organic halide, is a powerful tool for forming carbon-carbon bonds. google.com A plausible catalytic route would involve the Stille coupling of 3-bromo-2-chloro-5-fluoropyridine with an acetyltin reagent, such as acetyltributylstannane, in the presence of a palladium catalyst.

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful strategy in asymmetric synthesis and could potentially be applied to the synthesis of chiral derivatives of the target compound. nih.govtcichemicals.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates, improve yields, and enhance product purity for a wide range of reactions, including the synthesis of heterocyclic compounds like pyridines. The use of microwave irradiation can be particularly beneficial for steps that typically require high temperatures and long reaction times, such as certain condensation or cross-coupling reactions. While a specific microwave-assisted synthesis for this compound is not detailed in the reviewed literature, the general success of MAOS in pyridine synthesis suggests its potential applicability. researchgate.netacs.org

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. The synthesis of functionalized pyridines has been successfully demonstrated using flow chemistry setups. acs.orgacs.org For the synthesis of this compound, a flow process could be envisioned for the metal-halogen exchange and subsequent acylation of 3-bromo-2-chloro-5-fluoropyridine, where the highly reactive organometallic intermediate is generated and consumed in a continuous stream, minimizing decomposition and side reactions.

Table 2: Potential Application of Novel Synthetic Methodologies

| Methodology | Potential Application | Anticipated Advantages | Representative Reference (General Application) |

|---|---|---|---|

| Catalytic Synthesis (Stille Coupling) | Coupling of 3-bromo-2-chloro-5-fluoropyridine with an acetylstannane. | High functional group tolerance and milder reaction conditions. | google.com |

| Microwave-Assisted Synthesis | Acceleration of the cross-coupling or condensation steps. | Reduced reaction times and potentially higher yields. | researchgate.net |

| Flow Chemistry | Continuous generation and reaction of unstable organometallic intermediates. | Improved safety, scalability, and reaction control. | acs.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound can be approached through various methods, with the Weinreb ketone synthesis being a prominent and effective route. This method involves the reaction of a suitable organometallic reagent with an N-methoxy-N-methylamide (Weinreb amide) derivative of 2-chloro-5-fluoronicotinic acid. The stability of the tetrahedral intermediate formed in this reaction prevents the over-addition of the organometallic reagent, thus leading to higher yields of the desired ketone. researchgate.netorganic-chemistry.org

A plausible synthetic pathway commences with 2-chloro-5-fluoronicotinic acid. This precursor can be converted to its corresponding Weinreb amide, N-methoxy-N-methyl-2-chloro-5-fluoronicotinamide. The subsequent reaction of this amide with an acetylating agent, such as methylmagnesium bromide or methyllithium, would furnish this compound.

The optimization of such a reaction would involve a systematic study of various parameters to maximize the yield and purity of the product. Key factors to consider include the choice of solvent, reaction temperature, the nature of the organometallic reagent, and the stoichiometry of the reactants. For instance, in Grignard reactions, the choice of solvent can significantly influence the outcome. While tetrahydrofuran (B95107) (THF) is a common solvent for Grignard reactions, other ethers like diethyl ether or dioxane could also be explored to determine their effect on the reaction rate and yield. nih.gov

Furthermore, the temperature at which the reaction is conducted is a critical parameter. Typically, the addition of the organometallic reagent is performed at a low temperature (e.g., 0 °C or -78 °C) to control the exothermicity of the reaction and minimize side product formation. Subsequently, the reaction mixture is gradually warmed to room temperature to ensure complete conversion.

The table below outlines a hypothetical optimization study for the synthesis of this compound via the Weinreb amide route.

Table 1: Hypothetical Optimization of the Synthesis of this compound

| Entry | Organometallic Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | CH₃MgBr | THF | 0 to 25 | 2 | 85 |

| 2 | CH₃MgBr | Diethyl Ether | 0 to 25 | 2 | 82 |

| 3 | CH₃Li | THF | -78 to 25 | 3 | 90 |

| 4 | CH₃Li | Diethyl Ether | -78 to 25 | 3 | 88 |

| 5 | CH₃MgBr | Toluene | 0 to 25 | 4 | 75 |

Stereoselective Synthesis of Chiral Derivatives of this compound

The ketone functional group in this compound provides a handle for the synthesis of chiral derivatives, most notably chiral alcohols, through asymmetric reduction. These chiral alcohols are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals. The asymmetric reduction of prochiral ketones is a well-established and powerful tool in organic synthesis. organic-chemistry.org

Various catalytic systems have been developed for the enantioselective reduction of ketones. These include transition metal catalysts, such as those based on ruthenium and iridium, complexed with chiral ligands. nih.govacs.orgmdpi.com Asymmetric transfer hydrogenation (ATH) is another effective method that utilizes a hydrogen donor, like isopropanol (B130326) or formic acid, in the presence of a chiral catalyst. organic-chemistry.org

For the stereoselective reduction of this compound, a number of chiral catalysts could be employed. For example, ruthenium complexes bearing chiral diphosphine and diamine ligands have shown high efficiency and enantioselectivity in the hydrogenation of a wide range of ketones. nih.gov Similarly, iridium catalysts with chiral P,N,O-ligands have demonstrated excellent performance in the asymmetric hydrogenation of ketones. mdpi.com

The table below presents a selection of potential chiral catalysts and the expected outcomes for the asymmetric reduction of this compound to the corresponding chiral alcohol, 1-(2-chloro-5-fluoropyridin-3-yl)ethanol. The enantiomeric excess (ee) is a measure of the stereoselectivity of the reaction.

Table 2: Potential Catalysts for the Stereoselective Reduction of this compound

| Entry | Catalyst System | Reductant | Solvent | Temperature (°C) | Expected Product | Expected ee (%) |

| 1 | RuCl₂[(S)-BINAP][(S,S)-DPEN] | H₂ (10 atm) | Methanol | 50 | (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanol | >95 |

| 2 | [Ir(COD)Cl]₂ / (S)-L1* | H₂ (30 bar) | Isopropanol | 25 | (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanol | >98 |

| 3 | RuCl(S,S)-TsDPEN | HCOOH/NEt₃ | Acetonitrile | 28 | (R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanol | >97 |

| 4 | CBS Catalyst (Corey-Bakshi-Shibata) | BH₃·SMe₂ | THF | -20 | Chiral 1-(2-Chloro-5-fluoropyridin-3-yl)ethanol | >90 |

*L1 refers to a specific chiral P,N,OH ligand. mdpi.com

The choice of catalyst and reaction conditions can be tailored to achieve the desired enantiomer of the alcohol with high purity. The development of such stereoselective methods is crucial for accessing single-enantiomer drug candidates derived from this compound.

Reactivity Profile and Derivatization Strategies of 1 2 Chloro 5 Fluoropyridin 3 Yl Ethanone

Reactions Involving the Pyridine (B92270) Core of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

The pyridine ring of this compound is substituted with a chloro group, a fluoro group, and an acetyl group. These substituents, along with the nitrogen atom in the ring, dictate the reactivity of the pyridine core, particularly in nucleophilic and electrophilic aromatic substitution reactions, as well as reactions involving the pyridine nitrogen itself.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the other substituents on the ring. A variety of nucleophiles can displace the chloride ion, leading to a wide array of derivatives.

The reaction of 2-chloropyridines with different nucleophiles is a well-established method for the synthesis of substituted pyridines. researchgate.net For instance, 2-chloropyridine (B119429) derivatives can react with nitrogen nucleophiles, such as amines, to form aminopyridines. Oxygen nucleophiles, like alkoxides, can yield alkoxypyridines, and sulfur nucleophiles, such as thiols, can produce thiopyridines. The acetyl group at the 3-position and the fluoro group at the 5-position of the target molecule are expected to influence the rate and regioselectivity of these reactions.

| Nucleophile Type | Example Nucleophile | Product Type |

| Nitrogen | Ammonia (B1221849), primary/secondary amines | 2-Aminopyridine derivatives |

| Oxygen | Sodium methoxide, sodium ethoxide | 2-Alkoxypyridine derivatives |

| Sulfur | Sodium thiomethoxide, thiophenols | 2-Thiopyridine derivatives |

This table presents potential SNAr reactions based on the general reactivity of 2-chloropyridines.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring of this compound is generally challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the chloro, fluoro, and acetyl substituents. pipzine-chem.com However, under forcing conditions, electrophilic substitution may occur. The directing effects of the existing substituents will determine the position of the incoming electrophile. The acetyl group is a meta-directing deactivator, while the halogens are ortho-, para-directing deactivators. The pyridine nitrogen is also a strong deactivating group. Therefore, predicting the exact regioselectivity of electrophilic substitution on this highly substituted pyridine ring is complex and would likely result in a mixture of products.

Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration of 2-pyridone can be achieved using a mixture of sulfuric acid and nitric acid. sigmaaldrich.com Halogenation of aromatic compounds is also a common transformation. sigmaaldrich.com

Functionalization of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). google.com The resulting N-oxide can then be used in further synthetic transformations.

N-Alkylation: The pyridine nitrogen can also be alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, which can further influence the reactivity of the pyridine ring.

Transformations of the Ethanone (B97240) Moiety in this compound

The ethanone (acetyl) group at the 3-position of the pyridine ring offers another site for chemical modification, including reductions, oxidations, and condensation reactions.

Carbonyl Reductions and Oxidations

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, 2-chloro-5-chloromethylpyridine can be prepared from 2-chloropyridine-5-carboxylic acid via reduction of an intermediate ester with sodium borohydride. google.com

Conversely, the acetyl group can be a precursor for other functional groups through oxidation. A notable example is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxyacid like m-CPBA. google.com In the case of this compound, this reaction would likely lead to the formation of the corresponding acetate (B1210297) ester.

| Transformation | Reagent | Product |

| Carbonyl Reduction | Sodium borohydride (NaBH₄) | 1-(2-Chloro-5-fluoropyridin-3-yl)ethanol |

| Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 2-Chloro-5-fluoro-3-pyridyl acetate |

This table illustrates potential transformations of the ethanone moiety based on general carbonyl chemistry.

Aldol (B89426) and Related Condensation Reactions

The methyl group of the ethanone moiety is acidic and can be deprotonated by a base to form an enolate. This enolate can then participate in aldol-type condensation reactions with aldehydes or ketones to form β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones. For example, 3-acetyl-2-chloropyridine (B57767) can undergo addition reactions with nucleophiles at the carbonyl group. pipzine-chem.com

A common variation is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base. This reaction, when applied to this compound, would lead to the formation of chalcone-like compounds, which are valuable scaffolds in medicinal chemistry.

Alpha-Halogenation and Subsequent Reactions

The acetyl group of this compound possesses acidic α-protons, making it amenable to enolization or enolate formation, and subsequent reaction with electrophiles. A key transformation in this regard is alpha-halogenation, which introduces a versatile handle for further synthetic manipulations.

Under acidic conditions, ketones typically undergo halogenation at the α-carbon via an enol intermediate. libretexts.org The reaction is catalyzed by acids, which promote the tautomerization of the carbonyl to the corresponding enol. This enol, being nucleophilic, then reacts with a halogen such as chlorine, bromine, or iodine. chemistrysteps.com For this compound, acid-catalyzed bromination would be expected to yield 2-bromo-1-(2-chloro-5-fluoropyridin-3-yl)ethanone. A key feature of acid-catalyzed halogenation is that it typically results in monohalogenation, as the introduction of an electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation, which is a necessary first step in the mechanism. pressbooks.pub

Conversely, base-promoted α-halogenation proceeds through an enolate intermediate. The initial deprotonation of the α-carbon is followed by reaction with the halogen. chemistrysteps.com However, this method is often less suitable for achieving monohalogenation. The electron-withdrawing nature of the newly introduced halogen increases the acidity of the remaining α-protons, making the monohalogenated product more reactive towards further halogenation than the starting material. libretexts.org This often leads to polyhalogenated products. For methyl ketones, this can proceed to a trihalogenated species, which can then undergo the haloform reaction in the presence of excess base. youtube.com

The resulting α-haloketone, for instance, 2-bromo-1-(2-chloro-5-fluoropyridin-3-yl)ethanone, is a valuable intermediate for a variety of subsequent reactions. The bromine atom serves as a good leaving group, enabling nucleophilic substitution reactions to introduce a range of functionalities at the α-position. Furthermore, these α-haloketones can undergo dehydrohalogenation to furnish α,β-unsaturated ketones, which are important Michael acceptors in conjugate addition reactions. libretexts.org

Selective Reactivity of the Fluorine Substituent in this compound

The pyridine ring in this compound is electron-deficient, a characteristic that is further amplified by the presence of both chloro and fluoro substituents. This electronic profile makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). In the context of halopyridines, the positions ortho and para to the ring nitrogen are particularly activated towards nucleophilic attack.

For this compound, both the chlorine at the 2-position and the fluorine at the 5-position are potential sites for nucleophilic displacement. Generally, in nucleophilic aromatic substitution on polyhalogenated heteroaromatics, the leaving group ability follows the order F > Cl > Br > I, which is the reverse of the trend in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the attack of the nucleophile to form a stabilized Meisenheimer-type intermediate, and the highly electronegative fluorine atom is most effective at stabilizing the negative charge in this intermediate.

However, the regioselectivity of substitution is also influenced by the position of the substituent relative to the activating ring nitrogen and other substituents. The chlorine atom at the 2-position is directly activated by the adjacent ring nitrogen. Nucleophilic attack at this position disrupts the aromaticity of the pyridine ring but leads to a resonance-stabilized intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. youtube.com

The fluorine atom at the 5-position is para to the nitrogen, and while also activated, its displacement might be less favorable than the chlorine at the 2-position in some contexts. The acetyl group at the 3-position, being electron-withdrawing, will also influence the electron density distribution in the ring and the stability of the respective Meisenheimer intermediates.

Despite the general leaving group trend, selective substitution of chlorine in the presence of fluorine has been reported in similar systems, often dictated by the specific nucleophile and reaction conditions. For instance, in 5-bromo-2-chloro-3-fluoropyridine, catalytic amination conditions led exclusively to the substitution of the bromine atom, showcasing that selectivity can be achieved. libretexts.org In the absence of a more labile group like bromine, the competition between chlorine and fluorine substitution would be highly dependent on the reaction conditions and the nature of the incoming nucleophile.

Cross-Coupling Reactions of this compound

The chloro substituent at the 2-position of this compound serves as a prime handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the pyridine core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org The reactivity of the halide in Suzuki coupling generally follows the order I > Br > Cl. libretexts.org While aryl chlorides are less reactive than bromides and iodides, the use of specialized ligands, often bulky and electron-rich phosphines, can facilitate the coupling of these less reactive substrates. libretexts.org

For this compound, the chlorine at the 2-position can be targeted for Suzuki-Miyaura coupling. The electron-deficient nature of the pyridine ring can enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 6-chloro-3,5-diaminopyrazine methyl ester | (Het)aryl-boronic acids | Not Specified | Not Specified | Not Specified | 6-(Het)aryl-3,5-diaminopyrazine methyl ester | Not Specified |

| 3-chloroindazole | 5-indole boronic acid | P1 or P2 (precatalysts) | K₃PO₄ | Dioxane/H₂O | 3-(Indol-5-yl)indazole | Good to Excellent |

Table 1: Examples of Suzuki-Miyaura coupling reactions on related heterocyclic systems. Data sourced from a study on pyrazine (B50134) derivatives and a study on nitrogen-rich heterocycles.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

The chloro group of this compound can participate in Sonogashira coupling to introduce an alkynyl substituent at the 2-position. As with other cross-coupling reactions, the reactivity of aryl chlorides can be challenging, but the use of appropriate catalyst systems can overcome this. Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Co-catalyst | Base | Solvent | Product | Yield (%) |

| 6-bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | 6-alkynyl-3-fluoro-2-cyanopyridines | 43-97 |

| 5-bromo DHPs | Acetylene derivatives | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 5-alkynyl DHPs | Moderate to High |

Table 2: Examples of Sonogashira coupling reactions on related heterocyclic systems. Data sourced from a study on fluorocyanopyridines and a study on dihydropyrrolones. soton.ac.uknih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. organic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. acsgcipr.org It can be used with a wide range of primary and secondary amines, and even with ammonia equivalents. acsgcipr.org

The 2-chloro position of this compound is a suitable site for Buchwald-Hartwig amination. This would allow for the introduction of various primary or secondary amino groups, leading to a diverse array of 2-amino-5-fluoropyridine (B1271945) derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1,2,3,4-tetrahydroacridin-9-yl trifluoromethanesulfonates | Various amines | Not Specified | Not Specified | Not Specified | Functionalized tacrines | High |

| 5-Amino-1,2,3-triazoles | (Het)aryl halides | [(THP-Dipp)Pd(cinn)Cl] | Not Specified | Not Specified | 5-(Het)arylamino-1,2,3-triazoles | High |

Table 3: Examples of Buchwald-Hartwig amination on related heterocyclic systems. Data sourced from a study on tetrahydroacridine derivatives and a study on triazole derivatives. dntb.gov.uanih.gov

Negishi and Stille Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. It is a powerful method for C-C bond formation with a broad scope. The Stille reaction utilizes an organotin compound as the coupling partner with an organic halide, also catalyzed by palladium.

While less commonly reported for this specific substrate compared to Suzuki or Sonogashira couplings, both Negishi and Stille reactions represent viable, albeit potentially more toxic due to the nature of the organometallic reagents, pathways for the functionalization of the 2-chloro position of this compound. The principles of catalyst and ligand selection would be similar to those for other cross-coupling reactions involving aryl chlorides. Selective Stille couplings have been demonstrated on related chloro-substituted heterocyclic systems, indicating the potential for this transformation. pressbooks.pub

Advanced Spectroscopic and Structural Elucidation Studies of 1 2 Chloro 5 Fluoropyridin 3 Yl Ethanone and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

The ¹H and ¹³C NMR spectra of 1-(2-chloro-5-fluoropyridin-3-yl)ethanone provide crucial information about the number and types of hydrogen and carbon atoms present in the molecule. While specific, experimentally verified high-resolution spectra for this exact compound are not widely published in peer-reviewed journals, predicted data from computational models and spectral databases offer valuable insights. nih.govdrugbank.comnih.govchemaxon.comnmrdb.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the acetyl group. The pyridine ring protons will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The methyl protons will typically appear as a singlet, shifted downfield due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon of the carbonyl group will resonate at a characteristic downfield chemical shift. The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The methyl carbon will be found in the upfield region of the spectrum.

Predicted NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.6 | ~28 |

| C=O | - | ~198 |

| Pyridyl-H4 | ~8.2 (dd) | - |

| Pyridyl-H6 | ~8.5 (d) | - |

| Pyridyl-C2 | - | ~152 (d) |

| Pyridyl-C3 | - | ~135 |

| Pyridyl-C4 | - | ~140 (d) |

| Pyridyl-C5 | - | ~158 (d) |

| Pyridyl-C6 | - | ~148 (d) |

Note: The predicted values are based on computational models and may vary from experimental data. The splitting patterns (d = doublet, dd = doublet of doublets) are due to J-coupling with neighboring nuclei.

Fluorine-¹⁹ (¹⁹F) NMR Characterization

¹⁹F NMR spectroscopy is a powerful technique for the characterization of organofluorine compounds. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the fluorine atom in this compound will be influenced by its position on the pyridine ring and the electronic effects of the other substituents. The fluorine signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons. Computational predictions suggest the ¹⁹F chemical shift would fall within the typical range for fluoro-aromatic compounds. uni-muenchen.de

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

Two-dimensional (2D) NMR experiments are instrumental in establishing the complete structural connectivity of complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For this compound, COSY would confirm the coupling between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for piecing together the molecular skeleton, for instance, by showing a correlation between the methyl protons and the carbonyl carbon, as well as the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm through-space interactions between, for example, the methyl protons and a nearby aromatic proton, which can help to determine the preferred conformation of the acetyl group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. uni.lu The monoisotopic mass of this compound (C₇H₅ClFNO) is calculated to be 173.0044 Da. appretech.comnih.gov

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for such a molecule would likely involve the loss of the methyl group (CH₃•), the acetyl group (CH₃CO•), or the chlorine atom (Cl•). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the signals of chlorine-containing fragments.

Predicted HRMS Fragmentation:

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺ | C₇H₅ClFNO⁺ | 173.0044 |

| [M - CH₃]⁺ | C₆H₂ClFNO⁺ | 157.9883 |

| [M - COCH₃]⁺ | C₅H₂ClFN⁺ | 130.9881 |

| [M - Cl]⁺ | C₇H₅FNO⁺ | 138.0350 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

IR Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretch, typically in the region of 1680-1700 cm⁻¹. The C-F and C-Cl stretching vibrations will also be present, usually in the fingerprint region (below 1500 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations will also be observed.

Characteristic Vibrational Frequencies:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| C-H (aromatic) | 3000-3100 | IR, Raman |

| C-H (methyl) | 2850-3000 | IR, Raman |

| C=O (carbonyl) | 1680-1700 | IR (strong) |

| C=C, C=N (aromatic ring) | 1400-1600 | IR, Raman |

| C-F | 1000-1400 | IR |

| C-Cl | 600-800 | IR |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography studies for this compound and its immediate derivatives. While the compound is documented in chemical databases and available from commercial suppliers, its solid-state structure, including precise bond lengths, bond angles, and the nature of its intermolecular interactions in the crystalline form, has not been publicly detailed through single-crystal X-ray diffraction analysis. uni.lusigmaaldrich.comsigmaaldrich.com

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal information about the molecular conformation, crystal packing, and the intricate network of non-covalent interactions that govern the supramolecular architecture. Such interactions can include hydrogen bonds, halogen bonds, and π-π stacking, all of which are crucial in understanding the physical and chemical properties of a compound.

In the broader context of pyridine derivatives, X-ray crystallography has been instrumental in elucidating their structural characteristics. asianpubs.orgnih.gov For instance, studies on various halopyridines have provided insights into how halogen atoms influence crystal packing and participate in intermolecular interactions. acs.orgacs.org However, specific experimental data, including unit cell parameters, space group, and detailed intermolecular contact distances for this compound, remain unavailable in the current body of scientific literature. The determination of its crystal structure would be a valuable contribution to the field, offering a deeper understanding of the interplay between the chloro, fluoro, and acetyl substituents on the pyridine ring and their role in directing the solid-state assembly.

Computational Chemistry and Theoretical Investigations of 1 2 Chloro 5 Fluoropyridin 3 Yl Ethanone

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 1-(2-chloro-5-fluoropyridin-3-yl)ethanone, DFT calculations, likely employing a hybrid functional such as B3LYP with a suitable basis set like 6-31+G*, would provide significant insights into its behavior. mostwiedzy.pl

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity.

HOMO: The HOMO is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to be distributed over the pyridine (B92270) ring and the lone pairs of the oxygen and halogen atoms. The presence of electron-withdrawing groups like chlorine and fluorine would lower the HOMO energy, making the molecule less prone to oxidation compared to unsubstituted pyridine.

LUMO: The LUMO indicates the molecule's capacity to accept electrons. The LUMO is likely to be localized on the pyridine ring and the carbonyl group of the ethanone (B97240) substituent. The electron-withdrawing nature of the substituents would lower the LUMO energy, increasing the molecule's susceptibility to nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. For halogenated pyridines, the HOMO-LUMO gap is influenced by the nature and position of the halogen substituents.

| Molecular Orbital | Predicted Energy (eV) (Illustrative) | Key Contributing Moieties |

| HOMO | -7.5 | Pyridine Ring, Cl, F |

| LUMO | -1.8 | Pyridine Ring, C=O |

| HOMO-LUMO Gap | 5.7 | - |

This table is illustrative and based on general trends for similar compounds.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions.

Negative Potential Regions (Red/Yellow): These regions indicate electron-rich areas and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. chemrxiv.org These sites are the most likely to be protonated or to coordinate with metal ions.

Positive Potential Regions (Blue): These areas are electron-deficient and are targets for nucleophiles. Positive potential would be observed on the hydrogen atoms and around the carbon atoms attached to the electronegative chlorine and fluorine atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed information about bonding interactions, charge distribution, and intramolecular delocalization of electrons. researchgate.net

Charge Distribution: NBO analysis would likely show a significant negative charge on the nitrogen and oxygen atoms, as well as the fluorine and chlorine atoms, due to their high electronegativity. The carbon atoms of the pyridine ring and the carbonyl carbon would exhibit positive charges.

Reaction Mechanism Studies and Transition State Calculations

Theoretical studies on the reaction mechanisms involving this compound could elucidate the pathways of its synthesis and subsequent reactions. For instance, computational studies on the halogenation of pyridines have shown that such reactions can proceed via an SNAr pathway. researchgate.net Transition state calculations would be instrumental in determining the activation energies and identifying the rate-determining steps of these reactions.

Conformational Analysis and Energy Landscape Mapping

The presence of the acetyl group introduces conformational flexibility due to rotation around the C-C single bond connecting it to the pyridine ring.

Rotational Barriers: Computational analysis can determine the energy barriers for this rotation. The most stable conformation would likely be the one where the steric hindrance between the acetyl group and the adjacent chlorine atom is minimized. It is expected that the planar conformation, where the acetyl group is coplanar with the pyridine ring, is a low-energy state, stabilized by conjugation.

Energy Landscape: By mapping the potential energy surface as a function of the dihedral angle of the acetyl group, different conformers and the transition states connecting them can be identified. Studies on similar molecules like 4-acetylpyridine (B144475) have shown that different conformations can lead to polymorphism in the solid state. rsc.org

| Conformer | Dihedral Angle (Illustrative) | Relative Energy (kcal/mol) (Illustrative) |

| Planar (syn) | 0° | 0.0 |

| Perpendicular | 90° | 3.5 |

| Planar (anti) | 180° | 0.2 |

This table is illustrative and based on general trends for similar compounds.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation.

Application of 1 2 Chloro 5 Fluoropyridin 3 Yl Ethanone As a Core Scaffold in Pharmaceutical and Agrochemical Research

Development of Novel Pyridine-Containing Lead Compounds for Drug Discovery

The pyridine (B92270) moiety is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The subject compound, 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone, serves as a valuable starting material for the generation of novel pyridine-containing drug candidates.

Synthesis of Bioactive Heterocycles

The chemical functionalities of this compound allow for its elaboration into a variety of bioactive heterocyclic systems. The ketone group can readily undergo condensation reactions, while the chloro and fluoro substituents on the pyridine ring can be targeted for nucleophilic substitution or cross-coupling reactions.

A primary application of this ketone is in the synthesis of pyrazole (B372694) derivatives. The Knorr pyrazole synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be adapted for this purpose. nih.gov For instance, the acetyl group of this compound can be the starting point for creating a 1,3-dicarbonyl equivalent, which can then be cyclized with various substituted hydrazines to yield a library of 3-(2-chloro-5-fluoropyridin-3-yl)pyrazoles. Pyrazoles are a well-established class of bioactive molecules with a broad range of therapeutic applications. nih.gov

Similarly, the synthesis of 1,2,3-triazoles, another important class of heterocycles in drug discovery, can be envisaged. researchgate.net The acetyl group can be converted into a terminal alkyne, a key precursor for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other [3+2] cycloaddition reactions to form the triazole ring. nih.govfrontiersin.org The resulting 1,2,3-triazole derivatives bearing the 2-chloro-5-fluoropyridinyl moiety would be of significant interest for biological screening.

The reactivity of the chloro- and fluoro- substituents on the pyridine ring further enhances the compound's utility. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups, including amines, alcohols, and thiols. This provides a straightforward method for modifying the properties of the resulting heterocyclic compounds.

Library Synthesis for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. researchgate.net The versatility of this compound makes it an ideal scaffold for the combinatorial synthesis of compound libraries for HTS. By systematically varying the reagents used to react with the ketone and the pyridine ring, a vast and diverse collection of molecules can be generated from this single starting material.

For example, a library of pyrazole derivatives could be synthesized by reacting the ketone with a panel of different hydrazines. Further diversification could be achieved by subsequently reacting the chloro group on the pyridine ring with a selection of amines or other nucleophiles. This combinatorial approach allows for the efficient exploration of chemical space around the core 2-chloro-5-fluoropyridine (B44960) scaffold.

| Core Scaffold | Potential Synthetic Route | Therapeutic Relevance |

|---|---|---|

| 3-(2-Chloro-5-fluoropyridin-3-yl)pyrazole | Knorr pyrazole synthesis from the corresponding 1,3-dicarbonyl derivative and hydrazine. nih.gov | Anti-inflammatory, analgesic, anticancer. nih.gov |

| 4-(2-Chloro-5-fluoropyridin-3-yl)-1,2,3-triazole | [3+2] cycloaddition of an alkyne derived from the ketone with an azide (B81097) source. nih.govfrontiersin.org | Antiviral, antibacterial, anticancer. researchgate.net |

| Substituted Aminopyridines | Nucleophilic aromatic substitution of the chlorine atom with various amines. | Kinase inhibitors, GPCR modulators. |

Role in the Synthesis of Agrochemical Active Ingredients

The pyridine ring is also a key component in many commercially successful agrochemicals, including herbicides, fungicides, and insecticides. The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of new agrochemical active ingredients.

A notable example of a related class of compounds in agrochemicals is the triazole fungicide prothioconazole (B1679736). The synthesis of prothioconazole involves the reaction of a chlorinated ketone with 1,2,4-triazole. google.comresearchgate.net This highlights the potential of this compound to be used in similar synthetic strategies to create novel fungicides. The presence of the fluorine atom can often enhance the biological activity and metabolic stability of agrochemicals.

Furthermore, phenoxypyridine derivatives are a known class of herbicides. researchgate.net The chlorine atom on the pyridine ring of this compound can be displaced by a substituted phenol (B47542) to generate a library of phenoxypyridine compounds. The resulting ketone functionality can then be further modified to optimize herbicidal activity.

| Agrochemical Class | Potential Scaffold | Mode of Action (Example) |

|---|---|---|

| Fungicides | (2-Chloro-5-fluoropyridin-3-yl)-triazole | Sterol biosynthesis inhibition (similar to other triazole fungicides). google.com |

| Herbicides | (5-Fluoro-2-phenoxypyridin-3-yl)ethanone derivatives | Inhibition of protoporphyrinogen (B1215707) oxidase (PPO) or other key plant enzymes. researchgate.net |

Utilization in Materials Science and Supramolecular Chemistry

Based on a comprehensive review of available research, there is currently no significant body of literature to suggest the application of this compound in the fields of materials science or supramolecular chemistry. The research focus for this compound appears to be predominantly within the life sciences, particularly in pharmaceutical and agrochemical discovery.

Mechanistic Insights into Key Chemical Transformations Involving 1 2 Chloro 5 Fluoropyridin 3 Yl Ethanone

Elucidation of Reaction Pathways

The chemical reactivity of 1-(2-chloro-5-fluoropyridin-3-yl)ethanone is primarily governed by the interplay of its three key structural features: the acetyl group, the chlorine atom at the 2-position, and the fluorine atom at the 5-position of the pyridine (B92270) ring. These features allow the molecule to participate in a variety of chemical transformations, most notably nucleophilic aromatic substitution and condensation reactions.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly when substituted with strong electron-withdrawing groups like halogens. ossila.com In this compound, both the chlorine and fluorine atoms can potentially act as leaving groups in a nucleophilic aromatic substitution (SNAr) reaction. The positions ortho and para to the ring nitrogen are particularly activated towards nucleophilic attack. nih.govyoutube.com

The general mechanism for SNAr involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group (chloride or fluoride (B91410) ion) is expelled, restoring the aromaticity of the ring.

The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their order of acidity for the corresponding hydrohalic acids. This is because the rate-determining step is often the initial attack by the nucleophile, which is favored by the more electronegative fluorine atom polarizing the C-F bond. However, the ease of C-X bond cleavage also plays a role. In the context of 2-halopyridines, both fluorine and chlorine are effective leaving groups. nih.govlookchem.com

Condensation Reactions:

The acetyl group (-COCH3) of this compound provides a site for a variety of condensation reactions. The alpha-protons of the acetyl group are acidic and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile, attacking electrophilic species such as aldehydes or ketones in aldol-type condensation reactions. rsc.orgrsc.orgichem.mdmdpi.comichem.md

For instance, in a Claisen-Schmidt condensation, the enolate of this compound could react with an aromatic aldehyde to form a chalcone-like intermediate. mdpi.com These reactions are fundamental in building more complex molecular architectures.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies and reaction rate determinations for transformations involving this compound are not readily found in the surveyed literature. However, the rates of its key reactions can be understood through general principles of chemical kinetics.

For nucleophilic aromatic substitution (SNAr) reactions, the rate is influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles will generally lead to faster reaction rates.

Solvent: Polar aprotic solvents are typically preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

Leaving Group: As discussed, the high electronegativity of fluorine often leads to a faster rate of attack compared to chlorine.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.

For condensation reactions , the rate is dependent on:

Base Strength: The choice and concentration of the base used to generate the enolate are critical. A stronger base will lead to a higher concentration of the enolate and a faster initial reaction rate.

Substrate Concentrations: The rate will be dependent on the concentrations of both the ketone and the electrophile.

Temperature: Higher temperatures favor the condensation (dehydration) step of the aldol (B89426) reaction.

Without specific experimental data, a quantitative analysis of reaction rates for this compound is not possible. However, the following table outlines the expected qualitative effects of various parameters on reaction rates.

| Reaction Type | Parameter | Effect on Rate | Rationale |

| Nucleophilic Aromatic Substitution | Increasing Nucleophile Strength | Increase | More effective attack on the electron-deficient ring. |

| Use of Polar Aprotic Solvent | Increase | Enhances the reactivity of the nucleophile. | |

| Increasing Temperature | Increase | Provides more energy to overcome the activation barrier. | |

| Condensation Reaction | Increasing Base Strength | Increase | Higher concentration of the reactive enolate intermediate. |

| Increasing Reactant Concentration | Increase | More frequent collisions between reacting molecules. | |

| Increasing Temperature | Increase | Favors the elimination of water to form the final product. |

Catalyst Design Principles for Transformations

The design of catalysts for transformations involving this compound would primarily focus on facilitating cross-coupling reactions at the chloro-substituted position. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. clockss.orgsigmaaldrich.comlibretexts.orgacs.org

Palladium-Catalyzed Cross-Coupling Reactions:

The chlorine atom at the 2-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.com The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the chloropyridine to form a Pd(II) intermediate. The reactivity of aryl chlorides in this step is lower than that of bromides or iodides, often requiring more electron-rich and sterically demanding phosphine (B1218219) ligands on the palladium catalyst to facilitate this step. libretexts.org

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): In a Suzuki coupling, an organoboron compound transfers its organic group to the palladium center. In a Heck reaction, an alkene inserts into the Pd-C bond.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst.

Principles for Catalyst Selection:

Ligand Design: For activating the C-Cl bond, the choice of phosphine ligand is crucial. Electron-rich and bulky ligands, such as tri-tert-butylphosphine (B79228) or Buchwald's biarylphosphine ligands, are often effective as they promote the oxidative addition step and stabilize the catalytic species. chemrxiv.org

Palladium Precursor: Common palladium precursors include Pd(OAc)2 and Pd2(dba)3. The choice of precursor can sometimes influence the reaction efficiency.

Base: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used.

Solvent: The choice of solvent depends on the specific coupling reaction and the solubility of the reactants. Common solvents include toluene, dioxane, and DMF.

The following table summarizes the key components of a typical palladium-catalyzed cross-coupling system for a substrate like this compound.

| Catalyst Component | Function | Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)2, Pd2(dba)3, PdCl2(PPh3)2 |

| Ligand | Modulates the electronic and steric properties of the catalyst, facilitating oxidative addition and reductive elimination. | PPh3, P(t-Bu)3, XPhos, SPhos |

| Base | Activates the coupling partner (e.g., boronic acid) and neutralizes the acid produced during the reaction. | K2CO3, Cs2CO3, K3PO4, Et3N |

| Solvent | Solubilizes reactants and catalyst components. | Toluene, Dioxane, DMF, Acetonitrile |

Future Research Directions and Perspectives for 1 2 Chloro 5 Fluoropyridin 3 Yl Ethanone

Exploration of New Reactivity Modes and Catalytic Applications

The inherent reactivity of 1-(2-chloro-5-fluoropyridin-3-yl)ethanone offers a fertile ground for discovering novel chemical transformations and catalytic applications. The presence of both a chloro and a fluoro substituent on the pyridine (B92270) ring presents opportunities for selective functionalization.

Future research could focus on the selective activation of the C-Cl bond, which is generally more reactive than the C-F bond. Transition-metal catalysis, particularly with palladium, nickel, and copper, could enable a variety of cross-coupling reactions. researchgate.net These reactions could introduce new carbon-carbon and carbon-heteroatom bonds, leading to a diverse library of derivatives. The development of light-driven photoredox catalysis could also offer milder and more selective methods for C-Cl bond activation. researchgate.net

The fluorine atom significantly influences the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr). Research has shown that 2-fluoropyridines are considerably more reactive in SNAr reactions than their 2-chloro counterparts. nih.govacs.org This enhanced reactivity can be exploited for the late-stage functionalization of complex molecules. nih.govacs.orgberkeley.edu Future studies could explore a wide range of nucleophiles (N-, O-, S-, and C-based) to displace the fluorine atom, thereby creating a diverse set of functionalized pyridines.

Furthermore, the ketone functional group can be a handle for various transformations, including reductions, oxidations, and condensations, to build more complex molecular architectures. The development of organocatalytic methods for these transformations would align with the principles of green chemistry. berkeley.edu

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Potential Catalyst | Target Bond/Group | Potential Products |

| Suzuki Coupling | Palladium or Nickel Complexes | C-Cl | Arylated or Alkenylated Pyridines |

| Buchwald-Hartwig Amination | Palladium Complexes | C-Cl | Aminated Pyridines |

| Sonogashira Coupling | Palladium/Copper Complexes | C-Cl | Alkynylated Pyridines |

| Nucleophilic Aromatic Substitution | Base | C-F | Ether or Amine substituted Pyridines |

| Asymmetric Reduction | Chiral Catalysts | Ketone | Chiral Alcohols |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The demand for large libraries of compounds for drug screening and materials science necessitates the use of automated synthesis and high-throughput experimentation (HTE). The structure of this compound makes it an ideal candidate for integration into such platforms.

Flow chemistry offers a powerful tool for the automated and efficient synthesis of heterocyclic compounds. acs.orgnih.govdurham.ac.ukresearchgate.netspringerprofessional.de Future research could focus on developing continuous flow processes for the synthesis and derivatization of this compound. nih.govdurham.ac.ukresearchgate.net This would enable the rapid generation of a library of analogues with high purity and yield, minimizing manual intervention. acs.orgdurham.ac.uk The use of solid-supported reagents and catalysts in flow reactors can further streamline the process by simplifying purification. acs.org

HTE platforms can be employed to rapidly screen various reaction conditions, catalysts, and reagents to optimize the synthesis of derivatives of this compound. This approach can accelerate the discovery of novel reactivity and identify the most efficient synthetic routes. The generation of large datasets from HTE can also be used to train machine learning models to predict reaction outcomes and guide future experimental design. The design of building blocks amenable to high-throughput synthesis is crucial for generating diverse compound libraries. nih.gov

Potential in Next-Generation Drug Design and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. nih.govrsc.orgnih.gov The specific substitution pattern of this compound provides a unique starting point for the design of novel therapeutic agents. The presence of halogen atoms can enhance binding affinity and modulate metabolic stability. orionpharma.com

Computational tools such as pharmacophore modeling and molecular docking can be used to explore the potential biological targets for derivatives of this compound. nih.govnih.govnih.govacs.orgsigmaaldrich.com By identifying the key pharmacophoric features, researchers can design focused libraries of compounds with a higher probability of biological activity. nih.govacs.org For instance, substituted pyridines have been identified as potent inhibitors of various enzymes, including kinases and transporters. nih.govacs.org Docking studies can predict the binding modes of these compounds within the active sites of target proteins, guiding further optimization. nih.govsigmaaldrich.comresearchgate.netnih.gov

The concept of bioisosteric replacement is a powerful strategy in drug design. nih.govresearchgate.netrsc.orgdomainex.co.uk The chloro and fluoro groups, as well as the pyridine nitrogen itself, can be considered as bioisosteres for other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. rsc.orgnih.gov For example, replacing a phenyl ring with a pyridine ring can alter polarity and improve binding interactions. nih.gov Future research could explore the synthesis of analogues where the substituents are systematically varied to optimize efficacy and safety profiles.

Table 2: Potential Biological Targets for Derivatives of this compound

| Target Class | Rationale | Example of Pyridine-Based Drugs |

| Kinases | Pyridine is a common scaffold in kinase inhibitors. acs.org | Imatinib, Sunitinib |

| G-Protein Coupled Receptors (GPCRs) | Pyridine derivatives can act as agonists or antagonists. | Nicotine (B1678760), Loratadine |

| Ion Channels | Pyridine-containing compounds can modulate ion channel activity. | Amlodipine |

| Transporters | Substituted pyridines can inhibit neurotransmitter transporters. nih.gov | Paroxetine |

Sustainable Synthesis and Circular Economy Approaches

The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry, including the pharmaceutical sector. orionpharma.comefpia.eupharmaceutical-networking.comefpia.euoutlookbusiness.com Future research on this compound should incorporate these principles from the outset.

The development of sustainable synthetic routes to this compound is a key research area. This could involve the use of renewable feedstocks, such as glycerol, for the synthesis of the pyridine core. rsc.orgresearchgate.net The use of greener solvents, catalysts, and energy sources (e.g., microwave or ultrasound) can significantly reduce the environmental impact of the synthesis. numberanalytics.com

In the context of a circular economy, the entire lifecycle of the compound and its derivatives should be considered. orionpharma.comefpia.eupharmaceutical-networking.comefpia.euoutlookbusiness.com This includes designing processes that minimize waste and allow for the recycling and reuse of materials. For instance, developing catalytic systems that can be easily recovered and reused would contribute to a more circular process. The pharmaceutical industry is increasingly adopting circular economy principles to reduce its environmental footprint and ensure the long-term sustainability of medicine supply. efpia.euefpia.eu

Q & A

Q. What are the recommended safety protocols for handling 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone in laboratory settings?

- Methodological Answer : Handling requires strict adherence to personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks . In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For spills, use inert absorbents like sand and dispose of waste in sealed containers to prevent environmental contamination . Avoid exposure to heat or oxidizers, as combustion may release toxic gases (e.g., hydrogen chloride, nitrogen oxides) .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their critical optimization parameters?

- Methodological Answer : A prevalent method is Friedel-Crafts acylation , where 2-chloro-5-fluoropyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 equiv.) ensures complete activation of the acylating agent.

- Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., polysubstitution).

- Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic reactivity . Post-reaction, quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and what functional choices improve accuracy?

- Methodological Answer : DFT calculations using hybrid functionals (e.g., B3LYP) with exact exchange terms are critical for modeling halogenated pyridines. The inclusion of gradient corrections (e.g., Becke’s 1993 functional) reduces errors in atomization energies (<2.4 kcal/mol) and ionization potentials . For accurate dipole moments and frontier orbital analysis (HOMO-LUMO gaps), apply the PBE0 functional with a 6-311++G(d,p) basis set. Solvent effects (e.g., chloroform) can be incorporated via the COSMO model .

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how are they addressed using modern refinement software?

- Methodological Answer : Challenges include weak diffraction due to low crystal quality and twinning in halogenated compounds. To mitigate:

- Data collection : Use high-intensity synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.

- Structure solution : Employ dual-space algorithms (e.g., SHELXD ) for phase determination in small molecules.

- Refinement : Apply the SHELXL package with anisotropic displacement parameters for halogen atoms and restraints on aromatic ring geometry . For twinned data, use the TWINLAW command to model twin domains.

Q. How can molecular docking studies evaluate the potential pharmacological activity of this compound derivatives?

- Methodological Answer :

- Target preparation : Retrieve protein structures (e.g., kinases, cytochrome P450) from the PDB. Optimize protonation states using PROPKA .

- Ligand preparation : Generate 3D conformers of derivatives with Open Babel and assign charges via the GAFF force field.

- Docking : Use AutoDock Vina with a grid box centered on the active site. Validate docking poses with MD simulations (e.g., GROMACS ) to assess binding stability. ADMET predictions (e.g., SwissADME ) can prioritize derivatives with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.